4-Phenyl-2h-benzo[h]chromene
Description
Structure
3D Structure
Properties
CAS No. |
33871-88-4 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-phenyl-2H-benzo[h]chromene |
InChI |
InChI=1S/C19H14O/c1-2-6-14(7-3-1)16-12-13-20-19-17-9-5-4-8-15(17)10-11-18(16)19/h1-12H,13H2 |
InChI Key |
USEICYRWTFUGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 4 Phenyl 2h Benzo H Chromene
Functional Group Modifications
The modification of functional groups on the 4-Phenyl-2H-benzo[h]chromene core is a key strategy for the synthesis of novel derivatives. These transformations include acylation, condensation, and reduction reactions, which alter the electronic and steric properties of the molecule.
Acylation Reactions (e.g., O-acylation, N-acylation)
Acylation is a fundamental transformation for introducing acyl groups onto the this compound framework. Depending on the substrate, either O-acylation or N-acylation can be achieved.
N-Acylation: The amino group at the C-2 position of 4-phenyl-4H-benzo[h]chromene derivatives is readily acylated. For instance, the reaction of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile with formic acid under reflux conditions leads to the formation of the corresponding N-formyl derivative, N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)formamide. tandfonline.com
A detailed study on the acylation of 2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile with acetic anhydride (B1165640) has demonstrated the formation of both mono- and di-acetylated products. Refluxing in acetic anhydride for a short duration (0.5 hours) yields the N-acetyl derivative, while prolonged heating (6 hours) results in the N,N-diacetyl derivative.
Table 1: N-Acylation of 2-Amino-4-phenyl-4H-benzo[h]chromene Derivatives
| Starting Material | Reagent | Conditions | Product |
| 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | Formic Acid | Reflux, 15 h | N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)formamide |
| 2-Amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | Acetic Anhydride | Reflux, 0.5 h | 2-Acetylamino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile |
| 2-Amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | Acetic Anhydride | Reflux, 6 h | 2-Diacetylamino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile |
O-Acylation: While specific examples of O-acylation on hydroxy-substituted 4-phenyl-2H-benzo[h]chromenes are not extensively documented in the searched literature, the general reactivity of phenolic hydroxyl groups suggests that O-acylation is a feasible transformation. For related chromene systems, such as 4-hydroxycoumarin, acylation is a well-established reaction.
Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The amino group of 2-amino-4-phenyl-4H-benzo[h]chromene derivatives can undergo condensation reactions with carbonyl compounds to form Schiff bases (imines). A notable example is the reaction of 2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile with benzaldehyde (B42025) in the presence of a catalytic amount of piperidine (B6355638) in refluxing ethanol (B145695), which affords the corresponding Schiff base, 2-(benzylideneamino)-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile.
Table 2: Schiff Base Formation from a 2-Amino-4-phenyl-4H-benzo[h]chromene Derivative
| Starting Material | Reagent | Conditions | Product |
| 2-Amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | Benzaldehyde | Ethanolic piperidine, reflux | 2-(Benzylideneamino)-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile |
Reduction Reactions of Nitro-Substituted Benzo[h]chromenes
The reduction of a nitro group to an amino group is a crucial transformation in the synthesis of various functionalized molecules. While specific literature detailing the reduction of a nitro-substituted this compound was not identified in the performed search, the existence of commercially available compounds such as 2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile suggests that this reaction is a standard and feasible procedure. sigmaaldrich.com The reduction of the nitro group in such compounds is expected to proceed under standard conditions, for example, using reducing agents like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation, to yield the corresponding 2-amino-4-(3-aminophenyl)-4H-benzo[h]chromene-3-carbonitrile.
Annulation and Ring-Forming Reactions from Benzo[h]chromene Precursors
The this compound scaffold serves as a valuable precursor for the construction of more complex, fused heterocyclic systems. These annulation reactions often utilize the reactive functional groups on the chromene ring to build new rings, leading to polycyclic structures with diverse chemical properties.
Synthesis of Fused Pyrimidine (B1678525) Systems
The 2-amino-3-cyano functionality present in many 4-phenyl-4H-benzo[h]chromene derivatives is an excellent starting point for the synthesis of fused pyrimidine rings, leading to the formation of benzo[h]chromeno[2,3-d]pyrimidines.
One common method involves the reaction of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile with formamidine (B1211174) acetate (B1210297) under microwave irradiation in solvent-free conditions. eurekaselect.com Another approach is the treatment of 2-amino-4-(4-halophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitriles with triethyl orthoformate in acetic anhydride, followed by hydrazinolysis to yield 9-amino-7-(4-halophenyl)-5-methoxy-8-imino-7H-benzo[h]chromeno[2,3-d]pyrimidines. nih.gov
Table 3: Synthesis of Fused Pyrimidine Systems from Benzo[h]chromene Precursors
| Starting Material | Reagents | Conditions | Product |
| 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | Formamidine acetate | Microwave, solvent-free | 4-Amino-5-phenyl-5H-chromeno[2,3-d]pyrimidine |
| 2-Amino-4-(4-halophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitriles | 1. Triethyl orthoformate, Acetic anhydride, reflux; 2. Hydrazine hydrate, ethanol, room temperature | Two-step synthesis | 9-Amino-7-(4-halophenyl)-5-methoxy-8-imino-7H-benzo[h]chromeno[2,3-d]pyrimidines |
Synthesis of Fused Triazole Systems
The benzo[h]chromene framework can also be elaborated to include a fused triazole ring, resulting in the formation of benzo[h]chromeno[3,2-e] eurekaselect.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidines. These complex heterocyclic systems are synthesized from the aforementioned 9-amino-8-imino-7H-benzo[h]chromeno[2,3-d]pyrimidine intermediates. nih.gov
For example, condensation of the aminoimino compound with various reagents can lead to the formation of the triazole ring. This transformation highlights the utility of the benzo[h]chromene scaffold in building intricate, multi-ring systems. nih.gov
Formation of Benzoimidazole Derivatives
The fusion of a benzimidazole (B57391) moiety to the benzo[h]chromene core represents a significant synthetic strategy for creating novel heterocyclic compounds. Benzimidazoles are formed by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govencyclopedia.pub This reaction typically proceeds via the formation of a reaction intermediate when the carbonyl group of a protonated acid is attacked by the shared electron pair of a nitrogen atom in the o-phenylenediamine. nih.gov
In the context of this compound, the synthesis of benzoimidazole derivatives would involve the reaction of a suitably functionalized benzo[h]chromene precursor containing a carboxylic acid or a related functional group with an o-phenylenediamine. The specific conditions for this transformation, such as the choice of catalyst and solvent, would be crucial for achieving the desired product in good yield.
Strategies for Fused Carbocyclic and Heterocyclic Rings
The benzo[h]chromene skeleton serves as a versatile platform for the construction of fused carbocyclic and heterocyclic ring systems. nih.gov Various synthetic strategies have been developed to introduce additional rings onto the chromene framework, leading to compounds with extended polycyclic structures.
One common approach involves multicomponent reactions, where several starting materials are combined in a single step to generate complex products. For instance, the reaction of 1-naphthol (B170400), malononitrile (B47326), and arylglyoxals can yield 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles. researchgate.net Further transformations of these highly functionalized molecules can lead to the formation of fused heterocyclic rings.
Another strategy utilizes ring-closing metathesis (RCM) reactions. core.ac.uk This powerful method allows for the formation of cyclic structures by the intramolecular reaction of two alkene moieties in the presence of a ruthenium catalyst. By strategically placing allyl groups on a benzo[h]chromene precursor, RCM can be employed to construct fused carbocyclic or heterocyclic rings of varying sizes. core.ac.uk
Furthermore, tandem reactions, such as the Rauhut-Currier/Michael or Knoevenagel/Michael/cyclization sequences, provide efficient pathways to fused systems. acs.org These reactions often proceed through a series of intramolecular steps, leading to the rapid assembly of complex molecular architectures.
Stereochemical and Regiochemical Control in Benzo[h]chromene Transformations
Controlling the stereochemistry and regiochemistry of reactions involving benzo[h]chromene is critical for the synthesis of specific isomers and for understanding the structure-activity relationships of the resulting compounds.
Regioselectivity in Cyclization Reactions
The regioselectivity of cyclization reactions to form the benzo[h]chromene ring system is often influenced by the nature of the starting materials and the reaction conditions. For example, in the synthesis of 4H-chromenes via intramolecular Rauhut-Currier reactions, the regioselectivity of the cyclization can be dependent on the substituents attached to the carbonyl group of the chalcone-like precursors. acs.orgnih.gov
Similarly, in the synthesis of 2H-benzo[h]chromenes through an arylamine-catalyzed Mannich-cyclization cascade, the reaction proceeds through the formation of an ortho-quinone methide (o-QM) intermediate. mdpi.com The subsequent intramolecular cyclization is driven by re-aromatization, which dictates the regiochemical outcome of the reaction. mdpi.com The choice of catalyst and reaction conditions can also play a significant role in directing the regioselectivity of these transformations.
Stereoselectivity in Derivatization and Product Formation (e.g., Cis/Trans Isomers)
The stereoselectivity of reactions involving the derivatization of the benzo[h]chromene core can lead to the formation of different stereoisomers, such as cis and trans isomers. For instance, the synthesis of 1H-benzo[f]chromene derivatives can result in the formation of a racemic mixture, indicating a lack of stereocontrol at the newly formed chiral center. nih.gov
However, enantioselective synthesis has been achieved for certain benzo[h]chromene derivatives. For example, the enantioselective synthesis of the β-isomer of benzo[h]chromene diester derivatives has been reported, highlighting the potential to control the stereochemical outcome of these reactions. nih.gov The use of chiral catalysts or auxiliaries is often employed to induce stereoselectivity in these transformations. The racemization of some chromene derivatives, such as cannabichromene, can occur under certain conditions, like exposure to sunlight, further emphasizing the importance of stereochemical considerations in their synthesis and handling. escholarship.org
Mechanistic Investigations of Benzo[h]chromene Reactions
Understanding the mechanisms of reactions involving this compound is fundamental to optimizing reaction conditions and designing new synthetic routes.
Mechanistic studies often focus on identifying key intermediates and transition states. For example, the synthesis of 2H-benzo[h]chromenes via a cascade reaction is proposed to proceed through an ortho-quinone methide (o-QM) intermediate generated from a Mannich-type reaction. mdpi.com This intermediate then undergoes an intramolecular cyclization driven by re-aromatization. mdpi.com
In multicomponent reactions for the synthesis of 4H-benzo[h]chromenes, the proposed mechanism involves the initial reaction of an arylglyoxal with malononitrile, followed by a Knoevenagel condensation. researchgate.net The resulting intermediate then reacts with 1-naphthol in a Michael addition, followed by intramolecular cyclization and tautomerization to yield the final product. researchgate.net
The formation of the chromene ring itself can be subject to mechanistic investigation. For instance, the synthesis of 4H-chromenes can be achieved through a copper(I)-catalyzed domino reaction, where the mechanism likely involves a series of catalytic steps. organic-chemistry.org Similarly, the synthesis of 4-bromo-2H-chromenes from the corresponding ketones and PBr3 involves a specific reaction pathway that can also lead to the formation of phosphonic acid byproducts. researchgate.net
Spectroscopic Characterization Techniques for Benzo H Chromene Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of benzo[h]chromene derivatives. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can map out the molecular skeleton and the environment of each atom.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the context of 4-Phenyl-2H-benzo[h]chromene and its analogues, the ¹H NMR spectrum reveals characteristic signals for the protons in the chromene, naphthalene (B1677914), and phenyl rings.
For instance, in 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, the proton at the 4-position of the chromene ring (H-4) typically appears as a distinct singlet. The chemical shift of this proton is influenced by its specific environment within the heterocyclic ring. The protons of the amino group (NH₂) also give rise to a characteristic signal. The aromatic protons of the fused naphthalene and the phenyl substituent resonate in the downfield region of the spectrum, often exhibiting complex coupling patterns that can be used to deduce their relative positions. Similarly, for a series of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile compounds, the singlet signals for the hydroxyl (OH), amino (NH₂), and methine (CH) protons were observed in specific chemical shift ranges. nih.gov
Table 1: Representative ¹H NMR Data for Benzo[h]chromene Derivatives
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) |
| 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | - | H-4 | ~5.84 |
| Aromatic Protons | 7.12-8.28 | ||
| 3-Amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles | - | CH | 4.96-5.97 |
| NH₂ | 6.41-7.27 | ||
| OH | 9.82-10.77 |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal in the ¹³C NMR spectrum.
In benzo[h]chromene derivatives, the carbon atoms of the chromene, naphthalene, and phenyl rings resonate at characteristic chemical shifts. For example, in a series of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile compounds, the methine carbon (CH) signals were observed in the range of δ 26.51–38.47 ppm. nih.gov The signals for the aromatic and heterocyclic carbons appear further downfield. The specific chemical shifts provide valuable insights into the electronic environment of each carbon atom.
Table 2: Representative ¹³C NMR Data for a Benzo[f]chromene Derivative
| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |
| 3-Amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles | - | CH | 26.51-38.47 |
Note: This table provides a specific range for the CH carbon; other carbon signals will appear at different characteristic chemical shifts.
Advanced NMR Techniques
To unravel more complex structural details and to unambiguously assign all proton and carbon signals, a variety of advanced NMR techniques are employed. researchgate.net These two-dimensional (2D) NMR experiments reveal correlations between different nuclei.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps to distinguish between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the connectivity of protons within the ring systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, regardless of whether they are bonded. This provides valuable information about the three-dimensional structure and stereochemistry of the molecule.
These advanced techniques are indispensable for the complete structural elucidation of novel or complex benzo[h]chromene derivatives. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations are recorded as absorption bands in the IR spectrum.
For benzo[h]chromene derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, in a series of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles, characteristic absorption bands were observed for the amino (NH₂) and hydroxyl (OH) groups in the range of 3177–3490 cm⁻¹, and for the nitrile (CN) group between 2175–2214 cm⁻¹. nih.gov In other chromene derivatives, the stretching vibration of a carbonyl group (C=O) would appear as a strong absorption band around 1625 cm⁻¹. The C-H stretching vibrations of the aromatic rings are also typically observed. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Benzochromene Derivatives
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretch | 3177–3490 |
| Hydroxyl (O-H) | Stretch | 3177–3490 |
| Nitrile (C≡N) | Stretch | 2175–2214 |
| Carbonyl (C=O) | Stretch | ~1625 |
| Aromatic C-H | Stretch | ~3066 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.
Benzo[h]chromene derivatives, with their extended π-systems encompassing the fused rings, exhibit characteristic UV-Vis absorption spectra. For example, a series of N,N'-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives showed absorption maxima in the range of 266–414 nm. researchgate.net The position and intensity of the absorption bands can be influenced by the specific substituents on the benzo[h]chromene core and the solvent used for the measurement. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.
In the analysis of benzo[h]chromene derivatives, the mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. For instance, the mass spectrum of a specific iminocoumarin derivative was found to be consistent with its molecular formula. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. The fragmentation pattern, which shows the masses of smaller charged fragments of the molecule, can provide valuable clues about the compound's structure. nih.gov
Single Crystal X-ray Diffraction (SC-XRD)
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For the benzo[h]chromene family, this technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. It also elucidates the spatial arrangement of molecules within the crystal lattice, revealing crucial details about intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.
Detailed research into the crystal structure of benzo[h]chromene derivatives provides invaluable insights into their conformational properties. A key example is the analysis of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. nih.govresearchgate.net The crystallographic data confirms the molecular connectivity and reveals specific structural features. The 4H-pyran ring, which is fused to the naphthalene system, adopts a flattened boat conformation. nih.govresearchgate.net A significant finding from the analysis is the orientation of the substituent at the C4 position. The plane of the phenyl ring at C4 is positioned almost perpendicularly to the plane of the naphthalene ring system, with a measured dihedral angle of 83.15 (8)°. nih.govresearchgate.netnih.gov This perpendicular arrangement is a critical conformational feature.
In the solid state, the molecules of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile are linked into dimers through pairs of N-H⋯N hydrogen bonds, forming a distinct R²₂(12) ring motif. nih.govresearchgate.net These dimers are further interconnected by C-H⋯π interactions, creating supramolecular chains that extend along the nih.gov crystallographic axis. nih.govresearchgate.net
The structural parameters can vary based on the substitution patterns on the benzo[h]chromene core. For instance, the crystal structure of 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile was also determined, revealing a different crystal system and unit cell parameters, highlighting the influence of substituents on the crystal packing. researchgate.net
The crystallographic data for these representative benzo[h]chromene derivatives are summarized in the tables below.
Crystallographic Data for 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₀H₁₄N₂O |
| Formula Weight | 298.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 9.1662 (1) Å b = 5.7246 (1) Å c = 13.9177 (2) Å | | Unit Cell Angles | α = 90° β = 90.153 (1)° γ = 90° | | Volume (V) | 730.30 (2) ų | | Z (Molecules/unit cell) | 2 | | R-factor (R₁) | 0.031 | | wR₂ (all data) | 0.093 |
Crystallographic Data for 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₀H₁₂Cl₂N₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.7131 (3) Å b = 8.8579 (3) Å c = 12.6696 (4) Å | | Unit Cell Angles | α = 73.445 (2)° β = 87.590 (2)° γ = 82.620 (2)° | | Volume (V) | 822.84 (5) ų | | Z (Molecules/unit cell) | 2 |
Theoretical and Computational Studies of 4 Phenyl 2h Benzo H Chromene
Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, reactivity, and spectroscopic properties of complex organic molecules. ekb.eg Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to investigate the electronic and geometric features of benzo[h]chromene derivatives. ekb.eg These computational approaches provide detailed insights into the ground and excited state properties, complementing experimental findings. ekb.eg Studies often utilize hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. ekb.eg The following sections detail the theoretical and computational investigations into 4-phenyl-2H-benzo[h]chromene and its closely related derivatives.
Geometry Optimization
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. ekb.eg For derivatives of 4-phenyl-4H-benzo[h]chromene, calculations performed using DFT at the B3LYP/6-311++G(d,p) level of theory have revealed key structural features. ekb.eg
Theoretical calculations for the related compound, 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, show that the molecule is non-planar. The fused 4H-benzo[h]chromene core is nearly planar, but the phenyl ring at the 4-position is significantly out of plane with respect to the chromene system. ekb.eg For instance, the dihedral angle C3-C4-C15-C20 has been calculated to be 111.37°. ekb.eg This theoretical structure shows slight deviations from experimental X-ray diffraction data, which is expected as theoretical calculations model an isolated molecule in the gas phase, while experimental data pertains to the solid state. ekb.eg
The 4H-pyran ring, which is fused to the naphthalene (B1677914) system, adopts a flattened boat conformation. nih.gov Experimental crystal structure analysis of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile confirms that the phenyl ring is almost perpendicular to the plane of the naphthalene ring system, with a dihedral angle of 83.15 (8)°. nih.govresearchgate.net
Selected Optimized Geometrical Parameters for 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) ekb.eg | Experimental X-ray Value nih.gov |
|---|---|---|---|
| Bond Length (Å) | O1—C2 | 1.371 | 1.369 (3) |
| C3—C4 | 1.516 | 1.516 (3) | |
| C4—C15 | 1.528 | 1.523 (3) | |
| Bond Angle (°) | C2—O1—C10 | 117.8 | 118.0 (2) |
| O1—C2—C3 | 122.1 | 122.3 (2) | |
| C3—C4—C5 | 108.9 | 109.1 (2) | |
| Dihedral Angle (°) | C3—C4—C15—C20 | 111.37 | - |
Electronic Structure Analysis
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov
For the derivative 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level show that the HOMO is primarily localized over the fused benzochromene moiety, while the LUMO is distributed over the aminocarbonitrile fragment. ekb.eg A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov The calculated energy gap for this derivative helps in analyzing its chemical reactivity, hardness, and softness. ekb.eg
Calculated FMO Energies for 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile ekb.eg
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.3252 |
| ELUMO | -1.3113 |
| Energy Gap (ΔE) | 4.0139 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ekb.eg The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. ekb.eg
In studies of 4H-benzo[h]chromene derivatives, MEP analysis has been performed to identify these reactive regions. ekb.eg For 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, the most negative potential is found around the nitrogen atom of the nitrile group, indicating it as the primary site for electrophilic interaction. The positive potential is localized on the hydrogen atoms of the amino group, marking them as sites for nucleophilic interaction. ekb.eg
Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular interactions, charge transfer, and electron delocalization within a molecule. ekb.eg This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). A higher E(2) value signifies a more intense interaction and greater electron delocalization. ekb.eg
For 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, NBO analysis reveals significant intramolecular charge transfer. The major stabilizing interactions are identified as π → π* transitions. For example, a strong interaction occurs between the π(C5-C10) donor orbital and the π*(C6-C7) acceptor orbital, contributing to the stability of the molecular structure through electron delocalization within the aromatic system. ekb.eg
Spectroscopic Property Prediction (e.g., Absorption Spectra in Different Solvents)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. ekb.eg By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to determine the theoretical absorption maxima (λmax). These calculations can be performed for molecules in the gas phase or in different solvents using models like the Polarizable Continuum Model (PCM). ekb.eg
Theoretical UV-Visible spectra for 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile have been computed using the TD-DFT method at the B3LYP/6-311++G(d,p) level. ekb.eg The study investigated the effect of solvent polarity on the absorption bands by performing calculations in non-polar solvents (1,4-Dioxane, Dichloroethane) and polar solvents (Ethanol, Methanol, Acetonitrile). ekb.eg The results indicated a blue shift (hypsochromic shift) in the absorption maximum as the polarity of the solvent increased, which was consistent with experimental observations. ekb.eg
Predicted Absorption Maxima (λmax) for 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile in Various Media ekb.eg
| Medium | Calculated λmax (nm) |
|---|---|
| Gas Phase | 367.63 |
| 1,4-Dioxane | 364.55 |
| Dichloroethane | 363.88 |
| Ethanol (B145695) | 363.14 |
| Methanol | 363.07 |
| Acetonitrile | 362.88 |
Structure-Reactivity Relationships and Substituent Effects
Steric Effects on Reactivity and Selectivity
The spatial arrangement of atoms and groups within the this compound molecule, particularly the orientation of the phenyl group at the C4 position, plays a crucial role in dictating its reactivity and the stereochemical outcome of its reactions. Theoretical and computational studies, supported by experimental observations, have elucidated the significant impact of steric hindrance on the accessibility of reactive sites and the stability of transition states.
The influence of steric effects is also evident in the synthesis of 4-aryl-2H-benzo[h]chromene derivatives. The yields of multicomponent reactions used to synthesize these compounds can be affected by the nature of the substituent on the aromatic aldehyde precursor. While electronic effects also play a significant role, the steric bulk of substituents on the phenyl ring at the 4-position can impact the efficiency of the cyclization step. For instance, the synthesis of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles from an aromatic aldehyde, malononitrile (B47326), and α-naphthol often shows varying yields depending on the substitution pattern of the aromatic aldehyde.
To illustrate the impact of substituents on the aryl ring at the 4-position on the reaction yield, consider the following data from a multicomponent synthesis of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles.
| Aryl Substituent at C4 | Reaction Yield (%) |
|---|---|
| 4-Cl | 92 |
| 4-MeO | 90 |
| 2,4-Di-Cl | 88 |
| 2,5-Di-MeO | 85 |
The data suggests that while electronic effects are clearly important, the introduction of multiple substituents on the phenyl ring, which increases steric bulk, can lead to a slight decrease in reaction yields. This can be attributed to the increased difficulty for the reactants to adopt the necessary geometry for the reaction to proceed.
Furthermore, in reactions involving the 2H-benzo[h]chromene scaffold, the steric hindrance presented by the 4-phenyl group can direct the regioselectivity of certain transformations. For example, in addition reactions to the double bond of the pyran ring, the incoming reagent may preferentially attack from the less hindered face of the molecule, leading to a specific stereoisomer as the major product. The presence of bulky substituents on the phenyl ring can further amplify this directing effect, enhancing the diastereoselectivity of the reaction.
Computational studies on the transition state energies of reactions involving this compound derivatives could provide quantitative insights into these steric effects. By modeling the reaction pathways, it is possible to determine how the steric repulsion from the 4-phenyl group raises the energy of certain transition states, thereby favoring alternative reaction pathways that have lower steric strain.
Future Directions in 4 Phenyl 2h Benzo H Chromene Research
Development of Novel and Efficient Synthetic Pathways
The synthesis of benzo[h]chromene derivatives has traditionally been a focal point of organic chemistry. frontiersin.org Future research is increasingly aimed at developing methodologies that are not only high-yielding but also align with the principles of green chemistry, emphasizing efficiency, atom economy, and reduced environmental impact.
A significant trend is the advancement of one-pot, multicomponent reactions (MCRs). These reactions, which form complex products in a single step from three or more reactants, are highly efficient. For instance, a novel series of 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles was synthesized via a three-component condensation of 1-naphthol (B170400), malononitrile (B47326), and arylglyoxals. researchgate.net This reaction, conducted under solvent-free microwave conditions, highlights a move towards more sustainable practices. researchgate.net Similarly, microwave-assisted catalyst-free synthesis has proven effective for producing substituted 2H-chromenes, offering a rapid and eco-friendly alternative to conventional methods. nih.gov
Another promising avenue is the development of cascade reactions. A recently developed arylamine-catalyzed Mannich-cyclization cascade provides a facile route to substituted 2H-benzo[h]chromenes. mdpi.com This process efficiently generates ortho-quinone methides (o-QMs), key intermediates, under mild conditions, allowing a broad range of substrates to react with high efficiency. mdpi.com The exploration of such cascade reactions simplifies synthetic procedures and minimizes waste by reducing the number of intermediate purification steps.
Future work will likely focus on expanding the scope of these efficient pathways, exploring new combinations of reactants in MCRs, and designing novel cascade sequences to access previously unattainable benzo[h]chromene architectures.
| Synthetic Method | Reactants | Conditions | Key Advantages |
| Multicomponent Reaction | 1-Naphthol, Malononitrile, Arylglyoxals | Solvent-free, Microwave irradiation | High yields (70-89%), Green chemistry |
| Arylamine-Catalyzed Cascade | o-Phenylenediamine (B120857), Enals, Arylols | 40 °C, CH2Cl2 | Mild conditions, High efficiency, Broad substrate scope |
| Microwave-Assisted Synthesis | β-Amino acrylates, Salicylaldehydes | Catalyst-free, Ethanol (B145695), 100°C | Rapid (1-2 h), Ecofriendly, High yields |
| Rauhut–Currier Reaction | Chalcone (B49325) derivatives | Lithium Selenolate catalyst, 120°C | Access to both 2H- and 4H-chromenes |
Exploration of Advanced Catalytic Systems
Catalysis is at the heart of modern organic synthesis, and the future of 4-Phenyl-2H-benzo[h]chromene synthesis is intrinsically linked to the discovery and application of advanced catalytic systems. The goal is to identify catalysts that offer higher activity, selectivity, and recyclability.
Organocatalysis has emerged as a powerful tool. Simple arylamines have been shown to effectively catalyze the synthesis of 2H-benzo[h]chromenes, representing a metal-free, cost-effective approach. mdpi.com Another green and highly appropriate method involves using 2-aminopyridine (B139424) as an organo-base-catalyst for the one-pot synthesis of 4H-chromenes, noted for its quick reaction times and catalyst recyclability. nih.gov
In addition to organocatalysts, novel metal-based systems are being explored. Potassium-titanium-oxalate has been used as a catalyst in the ultrasonic-assisted synthesis of substituted chromenes, achieving higher yields in significantly less time compared to conventional heating methods. nih.gov Metal-Organic Frameworks (MOFs), such as MOF-5, are also being employed as catalysts for the one-pot multicomponent synthesis of 2-amino-4H-chromenes, resulting in excellent yields in short reaction times. nih.gov
A particularly innovative approach involves the use of lithium selenolates as nucleophilic catalysts in intramolecular Rauhut–Currier reactions. acs.orgnih.gov This method is notable for its ability to selectively produce either 2H- or 4H-chromenes depending on the substrate structure, demonstrating a high level of control over the reaction outcome. acs.orgnih.gov
Future research will likely focus on designing more sophisticated catalysts, including chiral catalysts for enantioselective synthesis, and exploring the synergistic effects of combining different catalytic systems to achieve unprecedented levels of control and efficiency.
In-depth Computational Modeling for Structure-Reactivity Predictions
As the complexity of target molecules and synthetic pathways grows, computational chemistry is becoming an indispensable tool for guiding experimental work. For this compound research, in-depth computational modeling offers a path to a deeper understanding of structure-reactivity relationships.
Density Functional Theory (DFT) calculations have already been applied to novel benzo[h]chromene-based azo dyes to quantify the energy levels of Frontier Molecular Orbitals (FMOs), energy gaps, and molecular electrostatic potentials. nih.gov These calculations provide insights into the electronic properties of the molecules and help to rationalize their observed chemical behavior. nih.gov
The future of computational modeling in this field lies in its predictive power. Advanced computational models can be used to:
Predict Reactivity: By simulating reaction mechanisms, such as the proposed pathway for the formation of chromenes via Knoevenagel condensation followed by Michael addition, researchers can predict the most likely products and identify potential side reactions. researchgate.netnih.gov
Guide Catalyst Design: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity for specific transformations, reducing the need for extensive experimental screening.
Forecast Molecular Properties: Before undertaking complex syntheses, computational methods can predict the electronic, optical, and other physical properties of novel this compound derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising characteristics.
By integrating high-level computational modeling with experimental synthesis, the development cycle for new materials and biologically active compounds based on the this compound scaffold can be significantly shortened.
Expansion of Derivatization Strategies for Diversified Structures
The this compound core is a versatile scaffold that can be chemically modified at several positions to generate a wide array of derivatives with diverse structures and properties. Expanding these derivatization strategies is crucial for exploring new chemical space.
Researchers have successfully created novel derivatives by introducing various functional groups and fused ring systems. For example, a series of N-phenyl-2H-chromene-3-carboxamides were designed and synthesized, leading to the identification of compounds with potential radioprotective activity. nih.gov Another study involved the construction of novel chromenes incorporating azo moieties, which have interesting optical and biological properties. nih.gov
Furthermore, the fusion of additional heterocyclic rings to the benzo[h]chromene framework has yielded complex structures such as 7H-benzo[h]chromeno[2,3-d]pyrimidines and 14H-benzo[h]chromeno[3,2-e] nih.govmdpi.comnih.govtriazolo[1,5-c]pyrimidines. mdpi.com Structure-activity relationship (SAR) studies on these compounds have shown that the nature of the substituents at the 2- and 3-positions significantly impacts their biological activity. frontiersin.orgmdpi.com
Future derivatization strategies will focus on:
Introducing Novel Substituents: Exploring a wider range of functional groups at various positions on the chromene ring and the phenyl substituent to fine-tune the molecule's properties.
Developing New Fused Systems: Synthesizing novel polycyclic structures by fusing different heterocyclic rings to the benzo[h]chromene core.
Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate large libraries of this compound derivatives for high-throughput screening.
These efforts will lead to a greater diversity of structures, increasing the probability of discovering compounds with unique and valuable applications.
Q & A
Q. What are the common synthetic routes for 4-Phenyl-2H-benzo[h]chromene derivatives?
The synthesis of this compound derivatives often involves cyclocondensation or annulation strategies. A widely used method is the base-mediated annulation of ortho-hydroxychalcones with 2-bromoallyl sulfones, yielding 4H-chromene derivatives under mild conditions (e.g., K₂CO₃ in DMF at 80°C) . Alternative approaches include the use of hypervalent iodine reagents (e.g., HTIB) to oxidize 2H-chromenes, which can lead to ring-contracted products or substituted 4H-chromenes depending on substituents . For nitrogen-containing analogs, reactions with α-cyanocinnamonitriles or phosphoryl oxychloride-mediated cyclization are effective .
Q. How is the structural characterization of this compound typically performed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR distinguishes chromene ring protons (e.g., aromatic protons at δ 6.5–8.5 ppm) and substituents like phenyl groups.
- X-ray diffraction : Single-crystal analysis provides precise bond lengths and angles. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 12.68 Å, b = 16.19 Å) are commonly reported for benzo[h]chromene derivatives .
- Mass spectrometry : High-resolution MS confirms molecular weights (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction outcomes during the synthesis of this compound derivatives?
Contradictions in product formation often arise from reaction conditions or reagent selectivity. For example:
- Oxidation pathways : Hypervalent iodine reagents like HTIB may yield 4H-chromenes or chromanes depending on substrate substitution (e.g., methyl groups favoring cis-3,4-dialkoxy products) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to nonpolar solvents .
- Temperature control : Higher temperatures (>100°C) in phosphoryl oxychloride reactions can reduce side products during heterocycle formation .
Methodological recommendation : Use design-of-experiments (DoE) to systematically vary parameters (solvent, temperature, catalyst) and identify optimal conditions .
Q. What strategies are effective in optimizing cyclocondensation reactions for benzo[h]chromene derivatives?
Key strategies include:
- Catalyst screening : Base catalysts (e.g., K₂CO₃, Cs₂CO₃) improve nucleophilic attack in annulation reactions .
- Substituent engineering : Electron-withdrawing groups on chalcones enhance electrophilicity, accelerating cyclization .
- Purification techniques : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves closely related byproducts .
Q. What experimental approaches are used to evaluate the biological activity of this compound derivatives?
- In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC values against S. aureus, E. coli), while antitumor activity uses MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Structure-activity relationships (SAR) : Modifying substituents (e.g., halogenation at the 4-position) enhances bioactivity by improving target binding .
- Molecular docking : Computational models predict interactions with enzymes (e.g., topoisomerase II) or receptors, guiding synthetic prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
